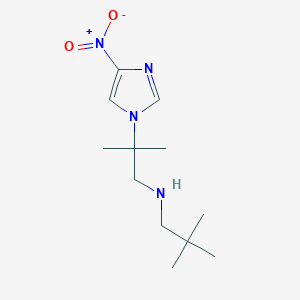

![molecular formula C18H20N2O2S B2619022 1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-00-6](/img/structure/B2619022.png)

1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazoles are a key component of important biological molecules. For example, histidine, a crucial amino acid in all life forms, has an imidazole side-chain .

Synthesis Analysis

Imidazoles can be synthesized using a variety of methods. One of the most common methods is the Debus-Radziszewski imidazole synthesis, where aldehyde, amine, and formamide are combined to form imidazole .Molecular Structure Analysis

Imidazole is a five-membered ring molecule, containing two nitrogen atoms and three carbon atoms. It is aromatic and has a planar structure .Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. They can act as both nucleophiles and electrophiles, making them versatile in chemical synthesis .Physical And Chemical Properties Analysis

Imidazoles have a variety of physical and chemical properties. They are stable compounds and are often used in the synthesis of more complex molecules .Scientific Research Applications

- Application : Polymer nanoparticles with lithium sulfonamide surface functionality (LiPNP) have been developed for use as electrolytes in lithium metal batteries. These LiPNPs, prepared via semibatch emulsion polymerization, enhance the performance of solid electrolytes. When combined with polyethylene oxide (PEO) and lithium bis(trifluoromethane)sulfonimide (LiTFSI/PEO), they stiffen the electrolyte while maintaining high ionic conductivity. Additionally, by mixing the particles with propylene carbonate (PC), true single-ion conducting gel electrolytes are obtained, where the lithium sulfonamide surface functionalities serve as the sole source of lithium ions .

- Application : Researchers have made recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components in everyday applications, and understanding their synthesis is essential for designing functional materials .

- Application : A 1-(3-aminopropyl)imidazole (APIm)-functionalized low-cost poly(vinyl chloride) (PVC) membrane has been synthesized. This membrane exhibits superior phosphoric acid (PA) doping content and high proton conductivity. The gentle and facile synthesis method avoids the need for chloromethylation. Such membranes hold promise for efficient proton transport in various applications .

Solid Electrolytes in Lithium Metal Batteries

Functional Molecules Synthesis

Proton-Conducting Membranes

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-3-11-23(21,22)18-19-16-9-4-5-10-17(16)20(18)13-15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIFWGDHEJQCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenoxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2618939.png)

![N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide](/img/structure/B2618940.png)

![3-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2618945.png)

![1-Morpholin-4-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2618948.png)

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/no-structure.png)

![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)

![3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2618953.png)

![Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2618957.png)